c-Met Kinase Inhibitory Potency: Pyridazinone Class Comparison with Naphthalen and Pyridylmethyl Substituents
In a study identifying pyridazinones as c-Met kinase inhibitors, compounds featuring a 6-naphthalen-2-yl and a 2-(pyridin-3-ylmethyl) substitution pattern were explored. While the exact IC50 of the target compound is not publicly disclosed, a closely related analog (N-(3,4-difluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide) achieved an IC50 of 6.5 nM against the c-Met kinase domain [1]. This suggests the target compound's scaffold is capable of low nanomolar potency. In contrast, a simpler parent structure, 6-(naphthalen-2-yl)pyridazin-3(2H)-one (CAS 24737-91-5), which lacks the N2 substituent, shows significantly reduced inhibitory activity, with its IC50 typically falling in the low micromolar range (>1 µM) .
| Evidence Dimension | c-Met Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 not publicly disclosed for this exact compound; scaffold IC50 ~ 6.5 nM for a close analog [1] |
| Comparator Or Baseline | 6-(Naphthalen-2-yl)pyridazin-3(2H)-one (CAS 24737-91-5): IC50 > 1 µM |
| Quantified Difference | Estimated > 150-fold improvement in potency for the N2-substituted analog scaffold |
| Conditions | In vitro kinase activity assay using recombinant human c-Met kinase domain (aa 974-1290) [1] |
Why This Matters
The N2-substitution is critical for achieving nanomolar c-Met potency; sourcing the unsubstituted or differently substituted analog can lead to a significant loss of inhibitory activity.
- [1] Dorsch, D., Schadt, O., Stieber, F., Meyring, M., Grädler, U., Bladt, F., Friese-Hamim, M., Knühl, C., Pehl, U., & Blaukat, A. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1597–1602. View Source
